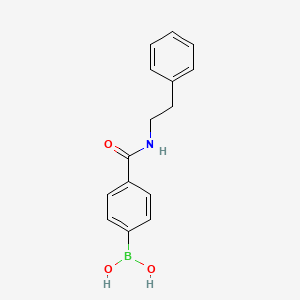4-(Phenethylcarbamoyl)phenylboronic acid
CAS No.: 330793-46-9
Cat. No.: VC2473414
Molecular Formula: C15H16BNO3
Molecular Weight: 269.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 330793-46-9 |
|---|---|
| Molecular Formula | C15H16BNO3 |
| Molecular Weight | 269.11 g/mol |
| IUPAC Name | [4-(2-phenylethylcarbamoyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18) |
| Standard InChI Key | VTXXKSNJPIRHMK-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O |
Introduction
Chemical Identity and Properties
4-(Phenethylcarbamoyl)phenylboronic acid is a functionalized boronic acid derivative with the molecular formula C15H16BNO3 and a molecular weight of approximately 269.11 g/mol. This compound is uniquely structured with a boronic acid group attached to a phenyl ring, which is further connected to a phenethylcarbamoyl group . The compound is identified by the CAS number 330793-46-9 and is characterized by its specific chemical structure that combines aromatic rings with a carbamoyl functional group and a boronic acid moiety .
Physical and Chemical Characteristics
The compound typically exists as a solid at room temperature and possesses moderate stability under standard laboratory conditions . The following table summarizes the key physical and chemical properties of 4-(Phenethylcarbamoyl)phenylboronic acid:
| Property | Value |
|---|---|
| CAS Number | 330793-46-9 |
| Molecular Formula | C15H16BNO3 |
| Molecular Weight | 269.11 g/mol |
| IUPAC Name | [4-(2-phenylethylcarbamoyl)phenyl]boronic acid |
| Physical State | Solid |
| Purity (Commercial) | ≥95% |
| Recommended Storage | Room Temperature |
| MDL Number | MFCD09027209 |
The structural identity of the compound is further defined by its unique chemical identifiers including InChI notation (InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18)) and SMILES notation (B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O) .
Structural Analysis and Molecular Characteristics
The molecular architecture of 4-(Phenethylcarbamoyl)phenylboronic acid features several key structural elements that contribute to its chemical reactivity and biological activity. The compound consists of a phenyl ring substituted with a boronic acid group (-B(OH)2) at one position and a phenethylcarbamoyl group at another . This unique arrangement of functional groups gives the compound distinctive chemical properties.
Key Structural Features
The boronic acid functional group (-B(OH)2) is particularly significant as it can form reversible covalent bonds with diols, making it valuable in various applications including sensing carbohydrates and as a functional group in pharmaceutical compounds. The phenethylcarbamoyl group introduces an amide linkage that can participate in hydrogen bonding, contributing to the compound's potential interactions with biological targets .
The phenyl rings provide structural rigidity and potential sites for π-π stacking interactions with aromatic systems in biological molecules, which can be critical for molecular recognition processes in biological systems. These structural features collectively determine the compound's reactivity profile and its potential applications in medicinal chemistry.
Applications in Organic Synthesis
4-(Phenethylcarbamoyl)phenylboronic acid serves as a valuable building block in organic synthesis due to its reactive boronic acid functional group . The compound's versatility in chemical transformations makes it an important reagent in the development of complex organic molecules.
Cross-Coupling Reactions
One of the most significant applications of 4-(Phenethylcarbamoyl)phenylboronic acid is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various halides or pseudohalides, facilitating the synthesis of complex molecular structures. The presence of the phenethylcarbamoyl group in the compound introduces additional functionality that can be leveraged in subsequent transformations or can impart specific properties to the final products.
Functional Group Modifications
The compound's structure allows for selective modifications at different functional groups, enabling the synthesis of diverse chemical entities. The boronic acid group can undergo various transformations, including oxidation to phenols, conversion to other functional groups, or participation in addition reactions . These chemical transformations expand the utility of 4-(Phenethylcarbamoyl)phenylboronic acid as a versatile intermediate in the synthesis of functionally complex molecules.
Applications in Medicinal Chemistry and Drug Discovery
4-(Phenethylcarbamoyl)phenylboronic acid has gained significant attention in medicinal chemistry due to its potential applications in drug discovery and development . The compound's structural features make it particularly valuable in specific therapeutic areas.
Cancer Research Applications
The compound is especially noted for its applications in cancer research, where boronic acids have demonstrated utility in developing proteasome inhibitors . These inhibitors target specific proteins within cancer cells, disrupting protein degradation pathways that are often dysregulated in cancer . The specific structural features of 4-(Phenethylcarbamoyl)phenylboronic acid may contribute to selective binding to proteasome targets, making it a compound of interest in oncology drug discovery.
Future Research Directions
The unique structure and properties of 4-(Phenethylcarbamoyl)phenylboronic acid suggest several promising avenues for future research and development . Continuing investigations may expand the compound's applications and enhance understanding of its full potential in chemistry and drug discovery.
Expanding Medicinal Chemistry Applications
Future research may focus on developing novel derivatives of 4-(Phenethylcarbamoyl)phenylboronic acid with enhanced pharmacological properties or improved target selectivity . Structure-activity relationship studies could identify modifications that optimize biological activity while maintaining favorable drug-like properties. Additional exploration of the compound's activity against various cancer cell lines and other disease models could uncover new therapeutic applications beyond current understanding.
Novel Synthetic Methodologies
Development of new synthetic approaches to 4-(Phenethylcarbamoyl)phenylboronic acid and related compounds could improve efficiency, reduce costs, and enable access to previously challenging structural variants. Innovations in boronic acid chemistry may also expand the range of transformations possible with this compound, further enhancing its utility in organic synthesis and medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume